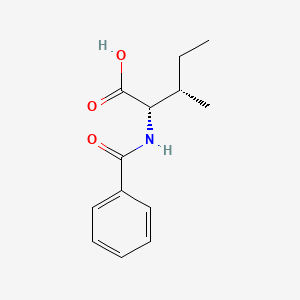
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.283. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques : A study by Jefford and McNulty (1994) describes a practical synthesis of (2S, 3R)‐3‐Amino‐2‐methylpentanoic acid, a compound closely related to (2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, using L-Aspartic acid. This synthesis involves successive N-tosylation, anhydride formation, and reduction processes (Jefford & McNulty, 1994).
Molecular Structure Studies : Djinović-Carugo et al. (1994) explored the molecular structures of three substituted 3-amino-2-benzoylaminopropenoic acid derivatives, which are structurally similar to this compound. They found that the configuration around the exocyclic C=C double bond is Z (Djinović-Carugo et al., 1994).
Use in Heterocyclic Systems : Research by Stanovnik et al. (1989) demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to this compound, in the synthesis of heterocyclic systems. This work highlighted a novel procedure for preparing condensed pyranones (Stanovnik et al., 1989).
Chiral Synthesis : A study by Kinoshita, Hamazaki, and Awamura (1978) presented the chiral synthesis of (2R,2S)-(−)-2,3-Dihydroxy-3-methylpentanoic acid from sugar derivatives, which is relevant for understanding the synthesis of chiral compounds related to this compound (Kinoshita et al., 1978).
Crystal Structure Analysis : Curland, Meirzadeh, and Diskin‐Posner (2018) conducted a study on a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, analyzing its crystal structure. Their work provides insights into the structural properties of compounds similar to this compound (Curland et al., 2018).
特性
IUPAC Name |
(2S,3S)-2-benzamido-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBCDKSKWGCEK-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)
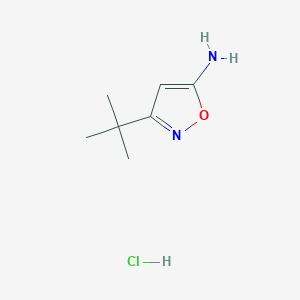
![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)
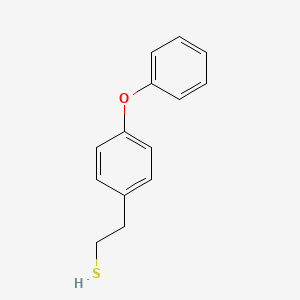
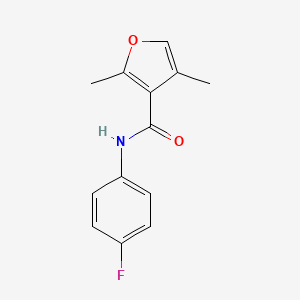
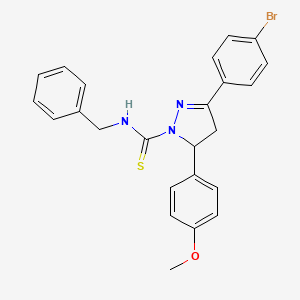

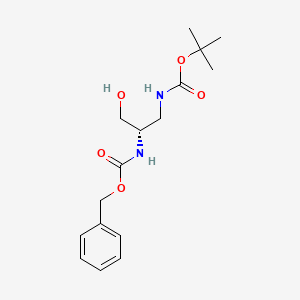
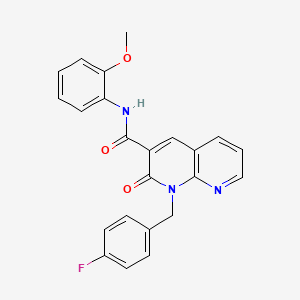
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
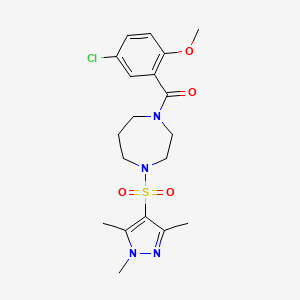
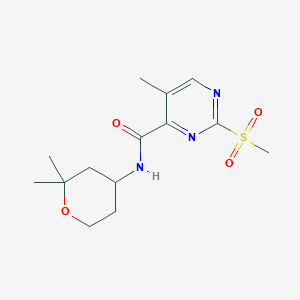
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
